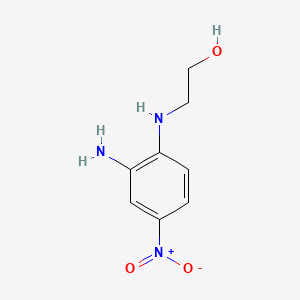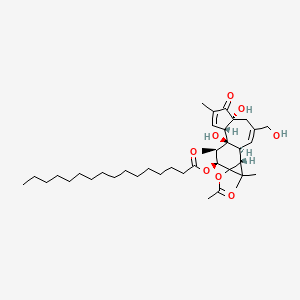![molecular formula C27H23FN8O4 B1232122 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]triazole-4-carboxamide](/img/structure/B1232122.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]triazole-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including amino, furazan, fluoro-phenoxymethyl, triazole, carboxylic acid, and hydrazide moieties, which contribute to its diverse chemical reactivity and potential utility in scientific research.
Méthodes De Préparation
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]triazole-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the furazan and triazole intermediates, followed by their coupling with the fluoro-phenoxymethyl and carboxylic acid derivatives. The final step involves the formation of the hydrazide linkage through a condensation reaction with the appropriate hydrazine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino and hydrazide groups can be oxidized under specific conditions, leading to the formation of corresponding oxides or nitroso derivatives.
Reduction: The nitro groups, if present, can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro-phenoxymethyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which are crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds include other furazan and triazole derivatives, which share some structural features and reactivity patterns. 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 3,4-Diaminofurazan
- 3-Amino-1H-1,2,4-triazole
- 4-Fluoro-phenoxymethyl derivatives
Propriétés
Formule moléculaire |
C27H23FN8O4 |
|---|---|
Poids moléculaire |
542.5 g/mol |
Nom IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C27H23FN8O4/c1-17-3-2-4-19(13-17)15-38-21-9-5-18(6-10-21)14-30-32-27(37)24-23(16-39-22-11-7-20(28)8-12-22)36(35-31-24)26-25(29)33-40-34-26/h2-14H,15-16H2,1H3,(H2,29,33)(H,32,37)/b30-14+ |
Clé InChI |
SOLWWSVYXLDYHK-AMVVHIIESA-N |
SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=C(N(N=N3)C4=NON=C4N)COC5=CC=C(C=C5)F |
SMILES isomérique |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(N(N=N3)C4=NON=C4N)COC5=CC=C(C=C5)F |
SMILES canonique |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=C(N(N=N3)C4=NON=C4N)COC5=CC=C(C=C5)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B1232044.png)

![Butanoic acid [2-oxo-2-(4-phenyldiazenylanilino)ethyl] ester](/img/structure/B1232049.png)


![N2,N6-bis[4-(dimethylamino)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B1232054.png)







